Palmatrubin

Description

Historical Context and Ethnobotanical Relevance of Palmatrubine-Containing Flora

Palmatrubine is found in a variety of plant species that have long been used in traditional medicine systems across Asia. wikipedia.orgnih.gov Notable among these are plants from the Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae families. nih.govmdpi.com

For instance, Tinospora cordifolia, a plant used in Ayurvedic medicine, contains palmatrubine. researchgate.netnih.gov It is traditionally used for a wide range of ailments, including jaundice, rheumatism, and urinary diseases. researchgate.netnih.gov Similarly, plants like Phellodendron amurense (Amur Cork Tree) and Coptis chinensis (Chinese Goldthread), which are fundamental herbs in Traditional Chinese Medicine, are known to contain a variety of protoberberine alkaloids, including palmatine (B190311), a direct precursor to palmatrubine. wikipedia.orgtaylorandfrancis.comfrontiersin.orgwikipedia.org The dried bark of Phellodendron amurense, known as Cortex Phellodendri, has been historically used as a stomachic, antibacterial, and anti-inflammatory agent. acs.org The rhizomes of Coptis chinensis have been used for thousands of years in Asia to treat infectious and inflammatory diseases. frontiersin.org

Another significant source is Corydalis yanhusuo, a well-known herbaceous plant in traditional Chinese medicine used for treating pain and inflammation. nih.govspandidos-publications.com This plant has been found to contain 13-methyl-palmatrubine, a derivative of palmatrubine. nih.govspandidos-publications.com

The historical use of these plants provides a rich ethnobotanical context for the modern scientific investigation of their constituent compounds, including palmatrubine.

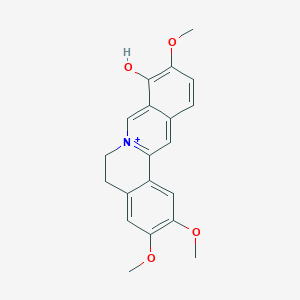

Classification and Structural Relationship within the Protoberberine Alkaloid Family

Palmatrubine belongs to the protoberberine class of isoquinoline (B145761) alkaloids, which are characterized by a tetracyclic ring system known as the 5,6-dihydrodibenzo[a,g]quinolizinium system. oup.comnih.gov This core structure is shared by many well-known alkaloids, such as berberine (B55584) and palmatine. mdpi.comnih.gov

Structurally, palmatrubine is closely related to palmatine. Palmatine features four methoxy (B1213986) groups on its tetracyclic structure. mdpi.com Palmatrubine is a demethylated derivative of palmatine, specifically at the 9-position, resulting in a hydroxyl group at this location. acs.orgchemfaces.com This structural modification significantly influences the compound's properties. It has been noted that palmatrubine can also be formed as an artifact from the rearrangement of palmatine during the isolation process. muni.czmuni.cz

The protoberberine family is diverse, with variations in the substitution patterns of functional groups like methoxy, hydroxyl, and methylenedioxy groups on the A and D rings of the core structure. nih.gov For example, berberine, a widely studied protoberberine alkaloid, possesses a methylenedioxy group at the 2 and 3 positions, distinguishing it from palmatine and, by extension, palmatrubine. mdpi.com

Table 1: Structural Comparison of Palmatrubine and Related Protoberberine Alkaloids

| Compound | Key Structural Features |

|---|---|

| Palmatrubine | A protoberberine alkaloid with a hydroxyl group at the C-9 position and methoxy groups at C-2, C-3, and C-10. nih.govacs.org |

| Palmatine | A protoberberine alkaloid with methoxy groups at the C-2, C-3, C-9, and C-10 positions. mdpi.comnih.gov |

| Berberine | A protoberberine alkaloid with a methylenedioxy bridge at C-2 and C-3 and methoxy groups at C-9 and C-10. mdpi.comnih.gov |

| Jatrorrhizine | A protoberberine alkaloid with a hydroxyl group at C-3 and methoxy groups at C-2, C-9, and C-10. nih.govacs.org |

| Columbamine | A protoberberine alkaloid with a hydroxyl group at C-2 and methoxy groups at C-3, C-9, and C-10. acs.org |

Current Research Landscape and Academic Significance of Palmatrubine

The academic significance of palmatrubine is growing, with research focusing on its chemical synthesis, biosynthesis, and potential pharmacological activities. chemfaces.comcdnsciencepub.com Studies have explored the chemical preparation of palmatrubine through the partial demethylation of palmatine. chemfaces.com This process allows for the generation of palmatrubine for further investigation.

Research has shown that palmatrubine can bind to double-stranded DNA, likely through an intercalation mode. chemfaces.combiocrick.com The affinity for DNA binding appears to be enhanced by the partial demethylation of its parent compound, palmatine. chemfaces.com

Furthermore, a derivative, 13-methyl-palmatrubine, isolated from Corydalis yanhusuo, has been investigated for its cytotoxic effects on cancer cells. nih.govspandidos-publications.comresearchgate.net This research highlights the potential for modifications to the palmatrubine structure to yield compounds with interesting biological activities.

The biosynthesis of protoberberine alkaloids, including the pathways leading to compounds like palmatine, is an active area of research. oup.comnih.gov Understanding these pathways could pave the way for metabolic engineering to increase the production of these valuable compounds. frontiersin.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIDYLGKMWNEA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347303 | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-68-4 | |

| Record name | Palmatrubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Biosynthetic Pathways of Palmatrubine

Distribution and Isolation from Specific Plant Genera

Palmatrubine has been identified and isolated from a variety of plant species, highlighting its distribution across several genera known for producing a rich array of alkaloids.

Corydalis : While more commonly known for other alkaloids, some studies on the chemical constituents of Corydalis species, such as Corydalis yanhusuo, have led to the isolation of related compounds like 13-methyl-palmatrubine. mdpi.com This suggests that palmatrubine or its derivatives are part of the complex alkaloidal profile of this genus.

Fibraurea : The stem and root bark of Fibraurea chloroleuca have been a source for the isolation of palmatrubine. researchgate.netthieme-connect.com Its presence alongside other alkaloids like magnoflorine (B1675912) and pseudocolumbamine (B1204709) has been confirmed through spectral data analysis. researchgate.netthieme-connect.com

Tinospora : Palmatrubine has been successfully isolated from Tinospora sagittata and Tinospora sinensis. medchemexpress.com The identification of palmatrubine in these species underscores the importance of the Tinospora genus as a natural source of this compound.

Stephania : The genus Stephania, particularly Stephania rotunda, has been found to contain palmatrubine among a host of other protoberberine alkaloids. docksci.com This finding is part of broader phytochemical investigations into this medicinally significant genus. docksci.com

It's noteworthy that in some instances, palmatrubine is thought to be an artifact formed from the rearrangement of palmatine (B190311) during the isolation process. muni.czmuni.cz

Advanced Chromatographic and Spectrometric Techniques for Palmatrubine Extraction and Purification

The isolation and purification of palmatrubine from complex plant extracts rely on a combination of traditional and advanced analytical methods.

Initial extraction from dried and ground plant material typically involves the use of solvents like methanol. researchgate.netmdpi.com Following this, a series of chromatographic techniques are employed for separation and purification.

Column Chromatography : This is a fundamental technique used for the initial separation of alkaloids. muni.cz Materials such as silica (B1680970) gel and Sephadex LH-20 are commonly used as the stationary phase. mdpi.com For instance, in the isolation of palmatine, a structurally similar alkaloid, Sephadex LH-20 with a methanol/water mobile phase proved effective. mdpi.com A similar approach was used for palmatrubine, where column chromatography over a silica gel column with a dichloromethane/methanol solvent system was employed for purification. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and sophisticated method for the separation and quantification of alkaloids, including palmatrubine. muni.cz It offers superior resolution compared to traditional column chromatography. e3s-conferences.orgcpur.inresearchgate.net The use of HPLC with a photodiode array detector is crucial for determining the purity of isolated compounds. mdpi.com

Spectrometric Methods : Following separation, the identification and structural elucidation of palmatrubine are accomplished using various spectrometric techniques.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of palmatrubine and its fragments. muni.cznih.gov Techniques like ESI-MS/MS provide detailed structural information through fragmentation patterns. muni.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for the definitive structural characterization of palmatrubine, providing detailed information about the arrangement of atoms within the molecule. nih.gov

These advanced hyphenated techniques, which couple chromatographic separation with spectrometric detection (e.g., LC-MS), are essential for the accurate analysis of complex phytochemical mixtures. e3s-conferences.orgcpur.inresearchgate.net

Table 1: Advanced Analytical Techniques for Palmatrubine

| Technique | Principle | Application in Palmatrubine Analysis |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. researchgate.net | Initial purification from crude plant extracts. muni.cznih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation providing high resolution and sensitivity. cpur.in | Final purification and purity assessment. mdpi.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. muni.cz | Molecular weight determination and structural elucidation. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Uses the magnetic properties of atomic nuclei to determine molecular structure. muni.cz | Detailed structural characterization. nih.gov |

Investigation of Palmatrubine Biosynthesis and Precursor Incorporation

The biosynthesis of protoberberine alkaloids, including palmatrubine, is a complex process originating from amino acid precursors. egpat.com The core structure is derived from two molecules of tyrosine. muni.cz One molecule of tyrosine is converted to dopamine (B1211576), which forms the isoquinoline (B145761) "upper" portion of the alkaloid. cdnsciencepub.comscispace.com The other tyrosine molecule contributes to the benzyl (B1604629) "lower" portion. cdnsciencepub.com

Studies involving labeled precursors have shed light on these pathways. For example, research on the biosynthesis of corydaline (B1669446), a related alkaloid, has implicated palmatine, and by extension palmatrubine, as potential intermediates. cdnsciencepub.com The administration of [9-methoxy-¹⁴C]-palmatine to Corydalis solida resulted in labeled corydaline, suggesting that palmatine can be a precursor. cdnsciencepub.com This conversion likely proceeds through a didehydroprotoberberine intermediate. cdnsciencepub.com The inability of the plant to convert labeled tetrahydropalmatine (B600727) to corydaline under the same conditions suggests that the oxidation state of the protoberberine ring is crucial for these biosynthetic transformations. cdnsciencepub.com

The biosynthesis of the protoberberine skeleton involves several enzymatic steps, starting from the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde. scispace.com

Enzymatic Transformations and Metabolic Fates of Palmatrubine in Biological Systems

The enzymatic machinery involved in the biosynthesis and metabolism of protoberberine alkaloids is a key area of research. Enzymes such as (S)-tetrahydroprotoberberine oxidase play a role in the dehydrogenation of various tetrahydroprotoberberines. core.ac.uk This enzyme is capable of acting on a wide range of substrates, including tetrahydropalmatine, to form the corresponding quaternary alkaloids. core.ac.uk

In biological systems, palmatrubine and related alkaloids undergo various metabolic transformations. Studies on the metabolism of dehydrocorydaline (B211579) (DHC), a structurally similar alkaloid, in rats have identified several metabolic pathways, including O-demethylation. mdpi.com In these studies, 13-methyl-palmatrubine was identified as one of the O-demethylated metabolites of DHC. mdpi.com This indicates that enzymatic processes in the body can modify the structure of these alkaloids.

Pharmacological and Biological Activities of Palmatrubine

Antineoplastic and Cytotoxic Efficacy of Palmatrubine

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines (e.g., A549, NCI-H1975)

13-Methyl-palmatrubine has been shown to exhibit cytotoxic effects on a range of human cancer cell lines in a manner that is dependent on both time and concentration. nih.govspandidos-publications.com Among the cell lines tested, lung cancer A549 cells have demonstrated the most sensitivity to treatment with 13-methyl-palmatrubine. nih.govnih.gov Studies have indicated that the viability of five different cancer cell lines decreased in a concentration-dependent manner following treatment. nih.gov

Notably, the cytotoxic effect of 13-methyl-palmatrubine appears to be more pronounced in cancer cells compared to normal human cells, suggesting a degree of selective toxicity. nih.govspandidos-publications.com For instance, the IC50 value (the concentration required to inhibit the growth of 50% of cells) for 13-methyl-palmatrubine in A549 cells was determined to be 58.57±3.58 µg/ml after 48 hours of treatment. nih.gov In contrast, significantly higher IC50 values were observed in normal human cell lines such as L02 and HEK293, indicating lower toxicity to non-cancerous cells. nih.gov

In addition to A549 cells, the anti-proliferative effects of 13-methyl-palmatrubine have been observed in other non-small cell lung cancer (NSCLC) cell lines, including NCI-H1975. iiarjournals.orgnih.gov Research has shown that 13-methyl-palmatrubine can inhibit the proliferation, invasion, and growth of both A549 and NCI-H1975 cells. nih.gov

Table 1: Cytotoxic Effects of 13-Methyl-Palmatrubine on Various Cell Lines

| Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|

| A549 | Lung Cancer | Dose-dependent inhibition of proliferation; most sensitive among tested cancer cell lines. | nih.govnih.gov |

| NCI-H1975 | Non-Small Cell Lung Cancer | Inhibition of proliferation, invasion, and growth. | iiarjournals.orgnih.gov |

| Multiple Cancer Cell Lines | Various | Time and concentration-dependent cytotoxic effect. | nih.govspandidos-publications.com |

| L02 | Normal Human Liver | Less cytotoxicity compared to cancer cells. | nih.gov |

| HEK293 | Normal Human Embryonic Kidney | Less cytotoxicity compared to cancer cells. | nih.gov |

Mechanisms of Apoptosis Induction by Palmatrubine

13-Methyl-palmatrubine has been found to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.netwikipedia.org This process involves a cascade of molecular events that ultimately lead to the dismantling of the cell.

A key event in the initiation of apoptosis by 13-methyl-palmatrubine is the collapse of the mitochondrial membrane potential (MMP). nih.govspandidos-publications.com This disruption leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govspandidos-publications.com The released cytochrome c then activates a series of enzymes called caspases, which are central to the execution of apoptosis. nih.govwikipedia.org

Specifically, 13-methyl-palmatrubine treatment has been shown to activate caspase-9, an initiator caspase, and caspase-3, an executioner caspase, in a dose-dependent manner. nih.govspandidos-publications.com The activation of these caspases leads to the cleavage of various cellular proteins, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govspandidos-publications.com

Furthermore, the induction of apoptosis by 13-methyl-palmatrubine is associated with an increased Bax/Bcl-2 ratio. nih.govspandidos-publications.com Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increase in this ratio promotes the permeabilization of the mitochondrial membrane, facilitating the release of cytochrome c. aging-us.com The tumor suppressor protein p53 also plays a critical role in this process, as it can stimulate the transcription of genes that arrest the cell cycle and promote apoptosis. nih.govspandidos-publications.comaging-us.com

Modulation of Cell Cycle Progression and Arrest Points by Palmatrubine

In addition to inducing apoptosis, 13-methyl-palmatrubine exerts its anticancer effects by modulating the cell cycle, the process through which a cell grows and divides. Specifically, it has been shown to cause cell cycle arrest at the G1/S phase transition in a dose-dependent manner in A549 lung cancer cells. nih.govspandidos-publications.comnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

The mechanism behind this cell cycle arrest involves the regulation of key proteins. Treatment with 13-methyl-palmatrubine has been found to inhibit the expression of cyclin E and cyclin-dependent kinase 2 (CDK2). nih.govspandidos-publications.com These two proteins form a complex that is essential for the progression from the G1 phase to the S phase of the cell cycle.

Furthermore, the tumor suppressor protein p53 and its downstream target, p21, are significantly upregulated in response to 13-methyl-palmatrubine treatment. nih.govresearchgate.net p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.govspandidos-publications.com The p21 protein acts as an inhibitor of the cyclin E/CDK2 complex, further contributing to the G1/S arrest. researchgate.net

Repolarization of Tumor-Associated Macrophages by 13-Methyl-Palmatrubine

Recent research has highlighted another important aspect of the anticancer activity of 13-methyl-palmatrubine: its ability to modulate the tumor microenvironment by repolarizing tumor-associated macrophages (TAMs). iiarjournals.orgnih.govfrontiersin.org TAMs are a major component of the tumor stroma and can exist in two main polarized states: the M1 phenotype, which is generally considered anti-tumorigenic, and the M2 phenotype, which is pro-tumorigenic. iiarjournals.orgiiarjournals.org

Studies have shown that 13-methyl-palmatrubine can promote the polarization of TAMs from the M2 to the M1 state in a dose-dependent manner. nih.gov This repolarization is significant because M2-TAMs are known to enhance the malignant behaviors of non-small cell lung cancer (NSCLC) cells. nih.gov By shifting the balance towards the M1 phenotype, 13-methyl-palmatrubine can hinder the pro-tumorigenic effects of M2-TAMs, including the proliferation and invasion of NSCLC cells. nih.gov

This effect on macrophage polarization has been observed in co-culture systems with NSCLC cell lines A549 and NCI-H1975. iiarjournals.orgnih.gov The conditioned medium from M2-TAMs was found to enhance the malignant behavior of these cancer cells, while treatment with 13-methyl-palmatrubine counteracted these effects. nih.gov This suggests that part of the anti-tumor activity of 13-methyl-palmatrubine is mediated through its influence on the immune cells within the tumor microenvironment.

Molecular Mechanisms of Palmatrubine Action

Regulation of Receptor Tyrosine Kinase (RTK) Signaling Pathways (e.g., EGFR)

A key molecular mechanism underlying the anticancer effects of 13-methyl-palmatrubine is its ability to regulate receptor tyrosine kinase (RTK) signaling pathways, particularly the epidermal growth factor receptor (EGFR) pathway. nih.govspandidos-publications.comtandfonline.com RTKs are transmembrane proteins that play a crucial role in regulating cellular processes such as growth, survival, and differentiation. mdpi.comoaepublish.comfrontiersin.org Dysregulation of RTK signaling is a common feature of many cancers. scirp.org

Studies have demonstrated that 13-methyl-palmatrubine treatment leads to the downregulation of EGFR and its downstream signaling components, including RAS and ERK. nih.govspandidos-publications.com The EGFR signaling pathway is known to promote cell survival and inhibit apoptosis, so its blockade by 13-methyl-palmatrubine contributes significantly to the compound's anti-tumor effects. nih.govspandidos-publications.com

Interestingly, while inhibiting the EGFR/RAS/ERK axis, 13-methyl-palmatrubine concurrently activates other pathways within the mitogen-activated protein kinase (MAPK) family, specifically the p38 and JNK pathways. nih.govspandidos-publications.comnih.gov The activation of these stress-activated protein kinase pathways is often associated with the induction of apoptosis. This dual effect—blocking pro-survival signals while activating pro-apoptotic signals—results in a potent anti-cancer response. nih.gov

The inhibition of the EGFR signaling pathway by 13-methyl-palmatrubine has been shown to be a critical factor in mediating the growth inhibition of A549 lung cancer cells. researchgate.nettandfonline.com This highlights the importance of targeting RTK signaling as a therapeutic strategy in cancer.

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., P38, JNK)

The direct interaction of Palmatrubine with Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38 and JNK pathways, has not been specifically detailed in available research literature. However, understanding the general function of these pathways is crucial as they are significant targets in cellular responses to external stimuli.

The MAPK pathways are fundamental signaling cascades that regulate a wide array of cellular processes such as proliferation, differentiation, apoptosis, and stress responses. thermofisher.comwikipedia.org These pathways are typically organized as a three-tiered kinase module: a MAPKKK activates a MAPKK, which in turn activates a MAPK. waocp.orgmdpi.com

The p38 and JNK pathways are primarily activated by stress stimuli like inflammatory cytokines, UV radiation, and osmotic shock. thermofisher.comwikipedia.org In contrast, the ERK pathway is generally stimulated by growth factors and mitogens. wikipedia.org There is significant crosstalk among the MAPK cascades; for instance, some upstream kinases can activate both p38 and JNK, making it rare for a stimulus to activate one without affecting the other. wikipedia.org The activation of p38 itself involves dual phosphorylation at specific threonine and tyrosine residues by upstream kinases like MKK3 and MKK6. thermofisher.comwaocp.org Dysregulation of the JNK and p38 pathways is linked to various conditions, including cancer, inflammatory disorders, and neurodegenerative diseases. thermofisher.com

Key Components of the JNK and p38 MAPK Pathways

| Component | General Function | Activating Stimuli | Relevance |

|---|---|---|---|

| JNK (c-Jun N-terminal Kinase) | Regulates apoptosis, inflammation, cell proliferation, and differentiation. thermofisher.com | Cytokines, environmental stress, growth factors, pathogens. thermofisher.com | Implicated in cancer, diabetes, and neurodegenerative disorders. thermofisher.com |

| p38 | Mediates responses to stress, inflammation, apoptosis, and cell cycle control. waocp.orgnih.gov | Osmotic shock, inflammatory cytokines, UV light, growth factors. thermofisher.com | Plays a role in inflammatory diseases and various types of cancer. waocp.orgnih.gov |

| MKK3/6 | Upstream kinases that specifically activate p38. waocp.org | Stress signals relayed from MAPKKKs. | Key activators in the p38 signaling cascade. waocp.org |

| MKK4/7 | Upstream kinases that activate JNK. waocp.org MKK4 can also activate p38. thermofisher.com | Stress signals relayed from MAPKKKs. | Central activators in the JNK signaling pathway. waocp.org |

Impact on Phosphoinositide 3-Kinase (PI3K)/Akt Signaling

Specific studies detailing the effects of Palmatrubine on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway are not prominently available. This pathway is a critical regulator of cell survival, growth, and metabolism, and its dysregulation is a hallmark of many human cancers. nih.govnih.gov

The PI3K/Akt pathway is activated by a variety of extracellular signals, including growth factors. nih.gov Upon activation, PI3K phosphorylates membrane inositides to generate PIP3, which then recruits and activates Akt (also known as Protein Kinase B). mdpi.com Activated Akt proceeds to phosphorylate a multitude of downstream targets, thereby promoting cell survival by inhibiting apoptosis and stimulating cell proliferation and growth. nih.govmdpi.com

Constitutive activation of this pathway is frequently observed in malignancies like acute myeloid leukemia (AML) and breast cancer, often due to mutations in pathway components such as PIK3CA or the loss of the tumor suppressor PTEN, which normally antagonizes PI3K activity. nih.govnih.govfrontiersin.org The central role of PI3K/Akt signaling in cancer has made its components attractive targets for the development of novel anticancer therapies. nih.govmdpi.com

Core Components of the PI3K/Akt Signaling Pathway

| Component | Function in the Pathway | Role in Cancer |

|---|---|---|

| PI3K (Phosphoinositide 3-Kinase) | A family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides. nih.gov | Frequently mutated or amplified, leading to constitutive pathway activation and tumorigenesis. frontiersin.org |

| Akt (Protein Kinase B) | A serine/threonine-specific protein kinase that is a primary downstream effector of PI3K. nih.gov | Promotes cell survival, proliferation, and growth; often overactive in cancer. nih.govmdpi.com |

| PTEN (Phosphatase and Tensin Homolog) | A tumor suppressor that dephosphorylates PIP3, thus antagonizing PI3K signaling. | Loss of PTEN function is common in cancer, leading to unchecked PI3K/Akt activation. frontiersin.org |

| mTOR (mammalian Target of Rapamycin) | A downstream effector of Akt that regulates cell growth, proliferation, and metabolism. | Often hyperactivated in cancers with aberrant PI3K/Akt signaling. mdpi.com |

Influence on Wnt/β-catenin Signaling Pathways

The specific influence of Palmatrubine on the Wnt/β-catenin signaling pathway has not been elucidated in the reviewed scientific literature. The Wnt pathway is a highly conserved signaling system that plays a pivotal role in embryonic development and adult tissue homeostasis by regulating cell fate, proliferation, and migration. nih.govnih.gov

In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. mdpi.comdovepress.com This keeps cytoplasmic β-catenin levels low. dovepress.com The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor disrupts this destruction complex. nih.govdovepress.com Consequently, β-catenin is no longer degraded, accumulates in the cytoplasm, and translocates to the nucleus. nih.gov In the nucleus, it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1, which drive cell proliferation. nih.gov

Aberrant activation of the Wnt/β-catenin pathway is a key driver in the development of numerous cancers, including colorectal cancer and hepatocellular carcinoma. nih.govdovepress.comfrontiersin.org

Modulation of Apoptotic and Cell Cycle Regulatory Proteins (e.g., Bax/Bcl-2, Caspases, p53, p21)

There is a lack of specific research findings on how Palmatrubine modulates key apoptotic and cell cycle regulatory proteins. These proteins are essential for controlling cell death and proliferation, and their balance is critical for preventing tumorigenesis.

The process of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.comarchivesofmedicalscience.com The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis; an increase in the Bax/Bcl-2 ratio typically promotes programmed cell death. archivesofmedicalscience.com This process often involves the release of cytochrome c from the mitochondria, which activates a cascade of cysteine proteases known as caspases, the executioners of apoptosis. mdpi.com

The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis. mdpi.comnih.gov In response to cellular stress like DNA damage, p53 can halt the cell cycle to allow for repair or induce apoptosis if the damage is irreparable. mdpi.com One of its key transcriptional targets is the gene for the p21 protein, a cyclin-dependent kinase (CDK) inhibitor that can enforce cell cycle arrest. nih.govoncotarget.com p53 can also directly influence apoptosis by upregulating the expression of the pro-apoptotic Bax gene. mdpi.comoncotarget.com Mutations in p53 are found in about half of all human cancers, often leading to defective apoptosis and uncontrolled proliferation. mdpi.com

Key Regulators of Apoptosis and the Cell Cycle

| Protein | Family/Class | Primary Function |

|---|---|---|

| Bcl-2 | Bcl-2 Family (anti-apoptotic) | Inhibits apoptosis, promoting cell survival. archivesofmedicalscience.com |

| Bax | Bcl-2 Family (pro-apoptotic) | Promotes apoptosis, often by opposing Bcl-2. archivesofmedicalscience.comoncotarget.com |

| Caspases | Cysteine Proteases | Execute the final stages of apoptosis by cleaving cellular substrates. mdpi.com |

| p53 | Tumor Suppressor | Induces cell cycle arrest and apoptosis in response to cellular stress. mdpi.comnih.gov |

| p21 | CDK Inhibitor | Mediates p53-dependent cell cycle arrest at the G1/S checkpoint. nih.govoncotarget.com |

Histone Acetyltransferase (HAT) Inhibition by Palmatrubine Derivatives

While natural products are a source for the development of Histone Acetyltransferase (HAT) inhibitors, specific studies on Palmatrubine or its derivatives acting as HAT inhibitors are not detailed in the available literature. nih.gov HATs are enzymes that play a crucial role in epigenetic regulation by transferring an acetyl group to lysine (B10760008) residues on histone proteins. medchemexpress.com This process, known as histone acetylation, generally neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and increased gene transcription. researchgate.net

The activity of HATs like p300/CBP and PCAF is critical for the transcriptional regulation of genes involved in cell growth, differentiation, and apoptosis. ijbs.com Because their dysregulation is linked to diseases such as cancer and inflammation, HATs have emerged as promising therapeutic targets. nih.govmedchemexpress.com Inhibitors of HATs can prevent the acetylation of histones and other proteins, thereby altering gene expression patterns. For example, Anacardic acid, a natural product, is known to inhibit the HAT activity of p300 and PCAF. medchemexpress.comijbs.com Similarly, derivatives of the related alkaloid Berberine (B55584) have been investigated as potential inhibitors of Histone Deacetylases (HDACs), which perform the reverse function of HATs. researchgate.net

Nucleic Acid Interactions of Palmatrubine and its Derivatives

Palmatrubine is a synthetic derivative of the natural protoberberine alkaloid, Palmatine (B190311). nih.gov Along with other isoquinoline (B145761) alkaloids and their derivatives, Palmatrubine is recognized for its interactions with nucleic acids, a property that is central to its potential pharmacological applications. nih.govcapes.gov.br The study of how these small molecules bind to DNA and RNA provides a foundation for designing new therapeutic agents, particularly in cancer therapy. nih.govcapes.gov.br

Mode and Specificity of DNA Binding by Palmatrubine

While Palmatrubine is studied for its nucleic acid interactions, the specific mode and sequence selectivity of its DNA binding are not as extensively detailed as for its parent compound, Palmatine. Research on Palmatine provides significant insight into the likely mechanisms for this class of compounds. Small molecules can interact with the DNA double helix through several non-covalent modes, primarily electrostatic binding, groove binding, and intercalation. biorxiv.orgbiorxiv.org

Recent comprehensive molecular dynamics simulations have unequivocally identified intercalation as the dominant and most thermodynamically favorable binding mode for Palmatine with DNA. biorxiv.orgbiorxiv.orgfigshare.com Intercalation involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. This mode of binding causes a significant distortion in the DNA structure but is stabilized by favorable energetic contributions. biorxiv.orgbiorxiv.org Alternative binding modes, such as binding to the minor or major grooves of the DNA helix, have been determined to be less favorable for Palmatine. biorxiv.orgbiorxiv.org The ability to interact directly with DNA is a key aspect of the biological activity of protoberberine alkaloids and their derivatives. researchgate.netresearchgate.net

Modes of Non-Covalent DNA Interaction

| Binding Mode | Description | Example Context |

|---|---|---|

| Intercalation | Planar molecule inserts itself between adjacent base pairs of the DNA double helix. biorxiv.org | Identified as the predominant binding mode for Palmatine, the parent compound of Palmatrubine. biorxiv.orgfigshare.com |

| Minor Groove Binding | Molecule fits into the narrow minor groove of the DNA helix, often displacing water molecules. biorxiv.orgbiorxiv.org | Considered a less favorable binding mode for Palmatine compared to intercalation. biorxiv.org |

| Major Groove Binding | Larger molecules bind within the wider major groove, interacting with the edges of the base pairs. biorxiv.org | A possible but non-dominant mode of interaction for protoberberine alkaloids. biorxiv.org |

| Electrostatic Binding | Cationic molecules are attracted to the negatively charged phosphate (B84403) backbone on the DNA surface. biorxiv.org | A general interaction for positively charged molecules with DNA. |

Investigations into RNA Binding Properties of Palmatrubine

Palmatrubine, as a member of the protoberberine alkaloid family, has been a subject of investigation regarding its interactions with nucleic acids, including RNA. nih.gov The study of how these small molecules bind to RNA is crucial, as it can unveil mechanisms for developing new therapeutic agents. nih.gov Research in this area aims to provide a comprehensive understanding of the binding mode, mechanism, and specificity. nih.gov Elucidating the structural and energetic details of palmatrubine's interaction with RNA can offer a foundational set of guidelines for the design of novel drugs that target RNA. nih.gov

Implications for Genetic Integrity and Replication Processes

The interaction of protoberberine alkaloids like palmatine, a closely related compound to palmatrubine, with DNA carries significant implications for genetic integrity and cellular replication. biorxiv.org Palmatine has been shown to bind to DNA primarily through intercalation, where it inserts itself between the base pairs of the DNA double helix. biorxiv.orgnih.gov It can also bind to the minor groove of DNA. nih.govresearchgate.net This interaction is not only structurally significant but also has functional consequences. For instance, palmatine has been reported to induce moderate DNA damage in liver cancer cells and to inhibit the activity of topoisomerase I and II, enzymes crucial for managing DNA topology during replication and transcription. researchgate.net The ability of palmatine to interact with DNA and generate singlet oxygen upon light irradiation also suggests its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells. biorxiv.orgnih.gov These findings suggest that palmatrubine may have similar effects on genetic integrity and replication processes, warranting further investigation.

Immunomodulatory Activities of Palmatrubine

Modulation of Macrophage Phenotype and Function

Recent studies have highlighted the immunomodulatory potential of palmatrubine derivatives, particularly in the context of cancer therapy. One derivative, 13-methyl-palmatrubine (13-MP), has been shown to influence the phenotype and function of tumor-associated macrophages (TAMs). nih.govresearchgate.netnih.gov TAMs are a key component of the tumor microenvironment and can exist in different polarization states, primarily the anti-tumor M1 phenotype and the pro-tumor M2 phenotype. nih.gov

Research indicates that 13-MP can effectively shift the polarization of TAMs from the M2 to the M1 state. researchgate.netnih.gov This repolarization is significant because M2-polarized macrophages are known to promote tumor growth, invasion, and angiogenesis, while M1-polarized macrophages exhibit anti-tumor functions. nih.govresearchgate.net By inducing this shift, 13-MP can inhibit the proliferation, invasion, and epithelial-mesenchymal transition (EMT) of cancer cells. researchgate.netnih.gov Furthermore, 13-MP has been observed to weaken M2-TAM-mediated angiogenesis. researchgate.net These effects are mediated, at least in part, through the inactivation of signaling pathways such as PI3K/AKT and JAK/STAT3 in cancer cells and endothelial cells. researchgate.netnih.gov

Table 1: Effect of 13-Methyl-Palmatrubine on Macrophage Polarization and Cancer Cell Behavior

| Feature | Effect of 13-Methyl-Palmatrubine | Signaling Pathways Implicated | Reference |

|---|---|---|---|

| Macrophage Polarization | Shifts TAMs from M2 to M1 phenotype | - | researchgate.netnih.gov |

| Cancer Cell Proliferation | Inhibited | PI3K/AKT, JAK/STAT3 | researchgate.netnih.gov |

| Cancer Cell Invasion | Inhibited | PI3K/AKT, JAK/STAT3 | researchgate.netnih.gov |

| Epithelial-Mesenchymal Transition (EMT) | Inhibited | - | researchgate.netnih.gov |

| Angiogenesis | Weakened | PI3K/AKT, JAK/STAT3 | researchgate.net |

Antimicrobial Properties Attributed to Palmatrubine

Palmatrubine and its parent compound, palmatine, belong to the quaternary protoberberine alkaloids, a class of compounds known for their broad-spectrum antimicrobial activities. nih.gov These alkaloids have demonstrated efficacy against various pathogens, including bacteria. researchgate.netmdpi.com

Studies on palmatine derivatives have shown that structural modifications can enhance their antibacterial potency. For example, 9-O-substituted palmatine derivatives have been found to exhibit significantly increased antibacterial activity against Gram-positive bacteria compared to palmatine itself. nih.gov Palmatine has also been investigated as a lead compound for developing new antibacterial agents against Helicobacter pylori, with some derivatives showing potent activity against metronidazole-resistant strains. mdpi.com While specific studies focusing solely on palmatrubine's antimicrobial spectrum are less common, its structural similarity to palmatine and its presence in plant extracts with traditional antimicrobial uses suggest its contribution to these effects. theses.cznih.gov

Table 2: Antimicrobial Activity of Palmatine and its Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| Palmatine | Helicobacter pylori | Moderate antibacterial activity | mdpi.com |

| 9-O-Substituted Palmatine Derivatives | Gram-positive bacteria | 2- to 64-fold increased activity compared to palmatine | nih.gov |

| Palmatine Derivative (1c) | Metronidazole-resistant H. pylori | Potent activity with MIC values of 4–16 μg/mL | mdpi.com |

Antioxidant Effects of Palmatrubine

The antioxidant properties of protoberberine alkaloids, including the palmatine scaffold from which palmatrubine is derived, have been a subject of scientific interest. nih.govnih.gov Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. cancer.gov

Studies on palmatine have demonstrated its potential as an antioxidant agent. It has shown a concentration-dependent antioxidant capacity in various in vitro and in vivo assays. nih.gov This activity is attributed to its ability to scavenge free radicals. nih.gov For instance, palmatine has been shown to reduce elevated levels of reactive oxygen species in transgenic Caenorhabditis elegans models. nih.gov The presence of hydroxyl groups in the structure of related alkaloids, such as jatrorrhizine, has been shown to enhance their antiradical reactivity. nih.gov Given that palmatrubine also possesses a hydroxyl group, it is plausible that it exhibits significant antioxidant and free radical scavenging activities.

Antiprotozoal Activities of Palmatrubine from Plant Extracts

Palmatrubine has been identified in several plant species that are traditionally used for treating protozoal infections like malaria. researchgate.netannalsofplantsciences.com For example, it has been isolated from plants of the Fibraurea genus, which have a history of use in traditional medicine for ailments including dysentery. researchgate.netannalsofplantsciences.com

The antiprotozoal activity of extracts from these plants is often attributed to the synergistic action of their constituent alkaloids. Berberine, a well-known antiprotozoal alkaloid, is frequently found alongside palmatrubine. annalsofplantsciences.com Plant extracts from Arcangelisia flava and Tinospora crispa, which are used traditionally against malaria, have shown significant in vitro activity against Plasmodium falciparum. researchgate.net While direct studies on the isolated palmatrubine's antiprotozoal efficacy are limited, its presence in these traditionally used medicinal plants suggests it may contribute to their therapeutic effects against protozoa. nih.govasean.org

Anti-inflammatory Properties of Palmatrubine

Research into analogous compounds suggests potential avenues for future investigation into Palmatrubine's bioactivities. For instance, studies on Palmatine have demonstrated its ability to modulate inflammatory pathways. Similarly, research on 13-Methyl-palmatrubine, derived from Corydalis yanhusuo, indicates its use in traditional medicine for conditions involving inflammation. researchgate.netnih.govspandidos-publications.comnih.govtandfonline.com However, it is crucial to note that these findings are not directly transferable to Palmatrubine.

One study that included Palmatrubine among a series of berberine analogs investigated its effect on androgen receptor (AR) activity, but did not extend to an analysis of its anti-inflammatory effects. escholarship.org Another review mentioned Palmatrubine as a protoberberine structure that warrants further study, highlighting the current gap in knowledge regarding its pharmacological potential. acs.org

Due to the absence of specific data from studies focused on the anti-inflammatory mechanisms of Palmatrubine, a detailed account of its effects on inflammatory mediators, signaling pathways, and cellular responses cannot be provided at this time. The creation of data tables summarizing such findings is therefore not feasible.

Further research is required to elucidate whether Palmatrubine possesses anti-inflammatory properties and to determine the specific mechanisms through which it may exert such effects.

Synthetic Chemistry and Structure Activity Relationships of Palmatrubine

Total Synthesis Approaches for Palmatrubine and its Analogs

The primary and most direct method for synthesizing palmatrubine is through the selective demethylation of its naturally abundant precursor, palmatine (B190311). nih.govacs.org Palmatine possesses four methoxy (B1213986) groups, and the one at the C-9 position can be removed to yield palmatrubine, which has a hydroxyl group at this position. This transformation is a key semi-synthetic strategy that leverages the availability of palmatine from various plant sources. nih.gov

One documented method involves heating palmatine under a vacuum at high temperatures. This process yields palmatrubine after purification by column chromatography. nih.gov

Table 1: Synthesis of Palmatrubine from Palmatine

| Precursor | Reaction Conditions | Product | Yield | Reference |

|---|

While semi-synthesis from palmatine is common, broader strategies for the de novo total synthesis of the protoberberine scaffold, to which palmatrubine belongs, have also been developed. These more complex, multi-step approaches allow for the construction of the core tetracyclic framework from simpler starting materials. researchgate.netwikipedia.org For instance, a general strategy for producing over 50 protoberberine alkaloids has been reported, featuring catalytic processes like CuI-catalyzed redox-A3 reactions and Pd-catalyzed reductive carbocyclization. researchgate.net Such methods provide a pathway to a wide diversity of analogs, including those that are not accessible through the modification of natural precursors.

Design and Derivatization Strategies for Novel Palmatrubine Scaffolds

The phenolic hydroxyl group at the C-9 position of palmatrubine is a chemically reactive handle and a prime target for derivatization. acs.org This functional group allows for the introduction of various substituents through etherification or esterification, enabling the creation of extensive libraries of new analogs with modified physicochemical and biological properties.

A common strategy involves reacting palmatrubine with different alkyl halides in the presence of a base to create a series of 9-O-substituted ether derivatives. This approach has been used to introduce functionalities such as aminoalkyl groups, which can alter the molecule's polarity, charge, and ability to interact with biological targets. nih.gov For example, researchers have synthesized derivatives by attaching side chains containing piperidine (B6355638), morpholine, and pyrrolidine (B122466) moieties to the 9-oxygen atom. nih.gov

Table 2: Examples of 9-O-Substituted Palmatrubine Derivatives

| Derivative Name | Side Chain Introduced at C-9 | Synthetic Method | Reference |

|---|---|---|---|

| 9-O-[2-(1-piperidine)ethyl]palmatine | 2-(1-piperidine)ethyl | Alkylation with 1-(2-chloroethyl)piperidine | nih.gov |

| 9-O-[2-(1-pyrrolidine)ethyl]palmatine | 2-(1-pyrrolidine)ethyl | Alkylation with 1-(2-chloroethyl)pyrrolidine | nih.gov |

These derivatization strategies are crucial for systematically probing the structure-activity relationships and optimizing the therapeutic potential of the palmatrubine scaffold. rsc.org

Elucidation of Structure-Activity Relationships (SAR) for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. pharmacologymentor.com For palmatrubine and its derivatives, SAR studies have provided critical insights into the features necessary for potency against various biological targets.

Research on related protoberberine alkaloids, which can be extrapolated to palmatrubine, has shown that modifications at the C-9 position significantly impact biological effects. For instance, in a series of palmatine derivatives, the introduction of a suitable secondary amine substituent at the C-9 position was found to be beneficial for antibacterial potency against Helicobacter pylori. mdpi.comnih.gov It was also noted that electron-donating groups on the benzyl (B1604629) substituent attached at this position could enhance this activity, whereas electron-withdrawing groups led to a loss of activity. mdpi.com

Specific findings for palmatrubine derivatives include:

Antimicrobial Activity: In a study of 9-O-substituted palmatrubine derivatives, the nature of the substituent dramatically influenced antimicrobial activity. Derivatives with heterocyclic amine side chains (like piperidine and pyrrolidine) showed varied levels of activity against bacterial and fungal strains. nih.gov

DNA Binding: The planar, tetracyclic structure of palmatrubine allows it to interact with nucleic acids, a common mechanism of action for protoberberine alkaloids. nih.govresearchgate.net The specific substituents on the scaffold modulate the affinity and specificity of this binding. The binding of palmatrubine to G-quadruplex DNA, for example, is influenced by its structural features and is considered relevant to its anticancer potential. researchgate.net

Table 3: Summary of Structure-Activity Relationship Findings for Palmatrubine and Related Analogs

| Structural Modification | Position(s) | Effect on Biological Activity | Reference |

|---|---|---|---|

| Demethylation (hydroxyl group) | C-9 | Essential for some antitumor activities | capes.gov.br |

| Alkylation (e.g., methyl) | C-13 | High antitumor activity | capes.gov.br |

| Introduction of secondary amine substituents | C-9 | Beneficial for antibacterial potency | mdpi.comnih.gov |

These SAR studies provide a rational basis for the design of more potent and selective palmatrubine-based therapeutic agents. pharmacologymentor.com

Optimization of Molecular Features for Enhanced Pharmacological Profiles

The optimization of a lead compound like palmatrubine aims to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile, through targeted chemical modifications. hilarispublisher.comnih.gov This process is guided by the SAR data obtained from initial screening and derivatization efforts.

One key optimization strategy for the palmatrubine scaffold involves modifying the C-9 and C-13 positions.

Enhancing Potency: As SAR studies on related compounds suggest, derivatizing the C-9 hydroxyl group of palmatrubine can lead to analogs with significantly improved potency. For example, specific 9-O-substituted palmatine derivatives were found to have minimum inhibitory concentration (MIC) values against resistant H. pylori strains that were superior to the parent compound. mdpi.comnih.gov This highlights a successful optimization of the protoberberine scaffold that is directly applicable to palmatrubine.

Improving Antitumor Effects: The finding that 13-methyl-palmatrubine exhibits high antitumor activity is a clear example of molecular optimization. capes.gov.br This modification enhances the desired pharmacological effect, making it a more promising candidate for further development.

Modulating Target Interaction: Optimization can also focus on enhancing the interaction with specific biological targets. For palmatrubine, which is known to bind DNA, modifications can be designed to increase its affinity and selectivity for particular DNA structures, such as the G-quadruplexes found in telomeres and oncogene promoters. nih.govresearchgate.net Molecular docking studies, such as those investigating the interaction of palmatrubine with proteins like MAPK14, can also guide the design of derivatives with improved binding to protein targets, potentially leading to enhanced efficacy in diseases like gastric cancer. doi.org

The iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of the palmatrubine molecule to achieve a more desirable pharmacological profile for potential clinical applications. rsc.org

Advanced Analytical Methodologies in Palmatrubine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of palmatrubine. nih.govacs.org These methods provide the high resolution necessary to separate palmatrubine from other structurally similar alkaloids often present in complex plant extracts.

A typical HPLC method for the analysis of alkaloids, including palmatrubine, involves a reversed-phase column, such as a C8 or C18, and a mobile phase gradient. For instance, a method developed for the determination of alkaloids in Stephania rotunda utilized a Symmetry C8 column with an isocratic mobile phase of potassium phosphate (B84403) buffer and acetonitrile (B52724). researchgate.net Another study on Tinospora sinensis employed a Sunfire C18 column with a gradient of 0.1% formic acid in water and acetonitrile. nih.gov The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification and purity assessment of the separated compounds. researchgate.netmdpi.comresearchgate.net

UHPLC systems, which use smaller particle size columns and higher pressures, offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity. A UHPLC method was successfully applied to study the plasma metabolic changes in mice treated with palmatine (B190311), a related alkaloid, demonstrating the technique's utility in complex biological matrices. chemfaces.com

Table 1: Examples of HPLC/UHPLC Methods for Alkaloid Analysis

| Feature | Method 1: Stephania rotunda Analysis researchgate.net | Method 2: Tinospora sinensis Analysis nih.gov | Method 3: Haedoksamul-tang Analysis mdpi.comresearchgate.net |

| Technique | HPLC-PDA | HPLC-LTQ-Orbitrap MSn | HPLC-PDA |

| Column | Symmetry C8 (250 mm x 4.6 mm, 5 µm) | Sunfire C18 (250 × 4.6 mm i.d., 5 μm) | SunFire® C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | 25 mM potassium phosphate buffer (pH 3.5) - acetonitrile (isocratic) | 0.1% (v/v) formic acid and acetonitrile (gradient) | 0.05% aqueous formic acid/methanol (gradient) |

| Detection | UV at 282 nm | Mass Spectrometry | PDA at 230 nm and 240 nm |

| Key Finding | Successful quantification of three major alkaloids. researchgate.net | Characterization of 60 non-diterpenoid constituents, including palmatrubine. nih.govmdpi.com | Simultaneous determination of four marker compounds. mdpi.comresearchgate.net |

Mass Spectrometry (MS) Techniques for Identification and Characterization (e.g., LC-MS/MS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of palmatrubine. nih.govnih.govasianpubs.orgresearchgate.net When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M]+) of alkaloids like palmatrubine, minimizing fragmentation and preserving the molecular weight information. muni.cz

Tandem mass spectrometry (MS/MS or MS²) further enhances the analytical capabilities by allowing for the fragmentation of selected ions. measurlabs.comuvic.caresearchgate.net This process generates a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, aiding in its unambiguous identification. For instance, in a study on Tinospora sinensis, palmatrubine was tentatively identified based on its [M]+ ion and subsequent fragmentation pathways. nih.govmdpi.com The fragmentation of related protoberberine alkaloids often involves the loss of methyl groups and retro-Diels-Alder reactions, providing valuable structural clues. researchgate.net

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or quadrupole time-of-flight (QTOF) instruments, provides highly accurate mass measurements, enabling the determination of the elemental composition of palmatrubine and its metabolites. nih.govnih.gov This level of accuracy is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions.

Spectroscopic Techniques for Molecular Elucidation (e.g., NMR, UV-Vis, Circular Dichroism)

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of palmatrubine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. phytopurify.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule. Fully assigned NMR data for palmatrubine have been reported, providing a definitive reference for its identification. nih.govnih.gov For example, the ¹H NMR spectrum of palmatrubine shows characteristic signals for aromatic protons, methoxy (B1213986) groups, and methylene (B1212753) protons of the dihydroisoquinoline core. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugated system of the protoberberine scaffold in palmatrubine gives rise to characteristic absorption bands in the UV-Vis spectrum. These spectra are useful for initial identification and quantification. The UV spectrum of 13-methyl-palmatrubine, a derivative, has been reported as part of its structural elucidation. tandfonline.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. While palmatrubine itself is achiral, CD has been employed in the study of related alkaloids and their interactions with biomolecules like DNA. chemfaces.communi.czabu.edu.ng For example, changes in the CD spectrum of DNA upon binding with protoberberine alkaloids can provide insights into the binding mode and conformational changes. abu.edu.ng

Chromatographic-Mass Spectrometric Integration for Complex Mixture Analysis

The integration of high-performance liquid chromatography with high-resolution mass spectrometry (HPLC-HRMS) has revolutionized the analysis of complex natural product extracts. nih.gov This powerful combination allows for the rapid screening and tentative identification of numerous constituents in a single run, even at trace levels.

A study on Tinospora sinensis effectively demonstrated this approach by using an HPLC system coupled to a Linear Ion Trap-Orbitrap mass spectrometer (HPLC-LTQ-Orbitrap). nih.govmdpi.com This setup enabled the characterization of 60 non-diterpenoid constituents, including palmatrubine, based on their retention times, accurate mass measurements, and MSⁿ fragmentation patterns. nih.govmdpi.com This strategy is invaluable for phytochemical profiling and dereplication, which is the rapid identification of known compounds to focus efforts on novel structures.

Bioanalytical Method Development for Palmatrubine in Biological Samples

The investigation of the metabolic fate of palmatrubine requires the development of sensitive and selective bioanalytical methods for its detection and quantification in biological matrices such as plasma, urine, and bile. nih.gov LC-MS/MS is the technique of choice for these applications due to its high sensitivity, specificity, and wide dynamic range. nih.govmdpi.com

The development of such methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For instance, a study on the metabolites of dehydrocorydaline (B211579), a structurally related alkaloid, in rat plasma and bile utilized an LC-MS/MS method. nih.gov The sample preparation involved protein precipitation for plasma and direct injection after centrifugation for bile. nih.gov The method was able to identify 18 metabolites, providing insights into the metabolic pathways. nih.gov Similarly, a UHPLC/QTOF-MS method was developed to identify the metabolites of palmatine in various rat biological samples, revealing demethylation and hydroxylation as major phase I reactions. nih.gov These studies provide a blueprint for developing robust bioanalytical methods for palmatrubine.

Preclinical and Translational Research of Palmatrubine

In Vitro Cellular Models for Efficacy and Toxicity Assessment

In vitro cellular models are fundamental tools in the early stages of drug discovery, offering a controlled environment to assess the biological activity and potential toxicity of a compound on various cell types. Studies on 13-methyl-palmatrubine, a derivative of palmatrubine, have demonstrated its cytotoxic effects across a panel of human cancer cell lines. nih.govresearchgate.net

Research has shown that 13-methyl-palmatrubine's impact is concentration-dependent, with lung cancer A549 cells showing particular sensitivity compared to other cancer cell lines. nih.govresearchgate.net This suggests a degree of selectivity in its anticancer activity. The compound was found to induce cell cycle arrest at the G1/S phase and trigger apoptosis, a form of programmed cell death, in A549 cells. researchgate.net The apoptotic mechanism involves the activation of key executioner proteins, caspase-3 and caspase-9. nih.govresearchgate.net Importantly, studies have indicated that 13-methyl-palmatrubine exhibits lower cytotoxicity in normal human cells, a promising characteristic for a potential therapeutic agent. nih.gov

Beyond direct cytotoxicity, research has explored the immunomodulatory effects of palmatrubine derivatives. One study revealed that 13-methyl-palmatrubine can enhance the repolarization of M2-type tumor-associated macrophages (TAMs) to the pro-inflammatory M1 phenotype in the context of non-small cell lung cancer. iiarjournals.org This shift from an immunosuppressive to an immune-active microenvironment is a key strategy in modern cancer therapy. iiarjournals.org This repolarization effect was associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation and survival. iiarjournals.org

Table 1: Summary of In Vitro Studies on Palmatrubine Derivatives

| Compound | Cell Line(s) | Model Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| 13-Methyl-palmatrubine | A549 (Lung Cancer) | 2D Cell Culture | Exhibited time- and concentration-dependent cytotoxicity; induced G1/S phase cell cycle arrest and apoptosis; activated caspase-3 and caspase-9. | nih.gov, researchgate.net |

| 13-Methyl-palmatrubine | Various Cancer Cell Lines | 2D Cell Culture | Showed differential sensitivity, with A549 being the most sensitive; demonstrated lower cytotoxicity in normal human cells. | nih.gov, researchgate.net |

| 13-Methyl-palmatrubine | A549, NCL-H1975 (Non-Small Cell Lung Cancer) with M2 Macrophages | Co-culture System | Enhanced repolarization of M2 macrophages to M1 phenotype; inhibited cancer cell proliferation and invasion; suppressed the PI3K/Akt signaling pathway. | iiarjournals.org |

| Palmatrubine | MDA-MB-453 (Breast Cancer) | Luciferase Reporter Assay | Investigated for its influence on Androgen Receptor (AR) activities. | escholarship.org |

In Vivo Animal Models for Pharmacological Validation

To bridge the gap between cell-based assays and potential human application, in vivo animal models are indispensable. mdpi.com These models allow for the evaluation of a compound's efficacy and effects within a complex biological system. taconic.com The pharmacological validation of 13-methyl-palmatrubine has been conducted using nude mouse xenograft models, a standard approach in preclinical oncology research. erbc-group.com

In these studies, human lung cancer A549 cells were implanted into nude mice to generate tumors. nih.govresearchgate.net Subsequent treatment with 13-methyl-palmatrubine resulted in a significant suppression of tumor growth compared to the control group. nih.govresearchgate.net These findings provided crucial in vivo evidence that corroborates the cytotoxic effects observed in in vitro studies. nih.gov Furthermore, during the course of the treatment, no significant changes in the body weight of the mice were observed, suggesting that the compound was well-tolerated at the effective concentrations and did not cause overt systemic toxicity. nih.govresearchgate.net

Table 2: Findings from In Vivo Animal Studies of 13-Methyl-Palmatrubine

| Animal Model | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| BALB/c nude mice | A549 Lung Cancer Xenograft | Significantly inhibited tumor growth compared to the control group. | nih.gov, researchgate.net |

| BALB/c nude mice | A549 Lung Cancer Xenograft | No significant toxicity was implied, as indicated by stable mouse body weight during treatment. | nih.gov, researchgate.net |

Computational Approaches in Palmatrubine Drug Discovery and Development

Computational methods have become integral to modern drug discovery, offering powerful tools to accelerate research, reduce costs, and provide deeper mechanistic insights. researchgate.netsysrevpharm.orgfrontiersin.org These approaches allow for the rapid analysis of complex biological data, the prediction of molecular interactions, and the optimization of lead compounds. nih.gov

Network pharmacology provides a systems-level perspective on drug action by analyzing the complex interplay between drug components, protein targets, and disease pathways. nih.govfrontiersin.org This approach is particularly well-suited for natural products, which often contain multiple active compounds that may act on several targets. For palmatrubine and its related alkaloids from Corydalis yanhusuo, network pharmacology can elucidate the "drug-gene-target-disease" network to predict potential mechanisms of action. frontiersin.orgnih.gov

Research has utilized this approach to identify key signaling pathways modulated by these compounds. researchgate.net Studies on 13-methyl-palmatrubine have shown that its anti-tumor effects are mediated through the blocking of the Epidermal Growth Factor Receptor (EGFR) pathway and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govresearchgate.net Other investigations have linked its activity to the inhibition of the PI3K/Akt signaling pathway, a central node in cancer cell proliferation and survival. iiarjournals.org By integrating experimental data with computational network analysis, researchers can construct a comprehensive map of palmatrubine's molecular interactions, revealing its polypharmacological nature and identifying novel therapeutic targets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. jscimedcentral.comopenaccessjournals.com This structure-based drug design method is crucial for understanding the atomic-level details of how a drug engages its target. jscimedcentral.commdpi.com While specific molecular docking studies focusing solely on palmatrubine are not extensively detailed in the provided context, the principles of this approach are highly applicable.

Given the targets identified through network pharmacology, such as EGFR, Akt, and MAPK, molecular docking simulations could be employed to model the precise interactions between palmatrubine and the binding sites of these proteins. nih.govresearchgate.netiiarjournals.org The process involves generating multiple possible binding poses and using scoring functions to estimate the free energy of the ligand-protein complex. jscimedcentral.com Following docking, molecular dynamics (MD) simulations can provide further insights by simulating the movement of atoms over time, offering a dynamic view of the binding stability and conformational changes induced by the ligand. frontiersin.org This combination of docking and MD can help rationalize the observed biological activity and guide the design of new palmatrubine derivatives with enhanced potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.orgmdpi.com By analyzing a dataset of compounds with known activities, QSAR models can identify the key physicochemical properties and structural features (descriptors) that govern their effects. mdpi.comspu.edu.sy These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and experimental testing efforts. jocpr.comspu.edu.sy

For palmatrubine, QSAR studies could be developed to explore how modifications to its core structure influence its anticancer activity. mdpi.com For instance, a QSAR model could be built using a series of palmatrubine derivatives and their corresponding cytotoxicity data (e.g., IC50 values) against a specific cancer cell line. mdpi.com Descriptors such as molecular size, lipophilicity, and electronic properties would be calculated and correlated with activity using statistical methods like multiple linear regression. mdpi.com While a related compound, palmatine (B190311), was predicted to be mutagenic by some QSAR tools, this highlights the utility of such models in early-stage predictive analysis. researchgate.net A validated QSAR model for palmatrubine could accelerate the discovery of new analogues with improved therapeutic profiles. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Biomarker Discovery and Validation in Palmatrubine Studies

A biomarker is a measurable indicator of a biological state or condition, and its discovery and validation are crucial for developing targeted therapies and personalized medicine. nih.govbioanalysis-zone.combio-rad.com In the context of palmatrubine research, biomarkers can serve several purposes, including predicting patient response (predictive biomarkers), indicating drug activity (pharmacodynamic biomarkers), or forecasting disease outcome (prognostic biomarkers). bio-rad.comamegroups.org

The preclinical research on palmatrubine has already pointed to several potential biomarkers. The modulation of signaling pathways provides a rich source of candidates. For example:

Pathway-Related Proteins: The levels or activation status of proteins within the PI3K/Akt, MAPK, and EGFR pathways could serve as pharmacodynamic biomarkers to confirm that palmatrubine is engaging its intended targets. nih.govresearchgate.netiiarjournals.org

Proliferation and Apoptosis Markers: The expression of Ki67, a marker of cell proliferation, was shown to decrease in tumors treated with 13-methyl-palmatrubine. researchgate.net Conversely, the activation of caspase-3 and caspase-9 are direct indicators of apoptosis induction. nih.govresearchgate.net These could be validated as biomarkers to monitor treatment efficacy.

Immune Microenvironment Markers: The shift in macrophage polarization from M2 to M1 suggests that the expression of M1-associated cytokines (e.g., TNF-α, IL-12) or M2-associated markers (e.g., CD206, IL-10) in the tumor microenvironment could predict or reflect the immunomodulatory response to treatment. iiarjournals.orgiiarjournals.org

The process of validating these candidate biomarkers involves demonstrating a consistent and statistically significant association with a clinical endpoint or biological process. nih.govamegroups.org This typically requires analytical validation of the measurement assay followed by clinical validation in relevant patient cohorts to establish the biomarker's usefulness in a clinical setting. nih.govbioanalysis-zone.com

Emerging Research Avenues and Future Directions for Palmatrubine Studies

Exploration of Novel Therapeutic Indications and Mechanisms

While initial studies have often focused on established properties of related alkaloids, recent research is beginning to uncover unique therapeutic possibilities for palmatrubine and its derivatives. A significant area of exploration is its role in oncology. For instance, its derivative, 13-methyl-palmatrubine, has demonstrated cytotoxic effects against various cancer cell lines, with a particular sensitivity noted in lung cancer A549 cells. nih.gov The proposed mechanisms for this anti-cancer activity include the induction of apoptosis and cell cycle arrest. nih.gov

Further mechanistic studies have revealed that 13-methyl-palmatrubine's effects on A549 cells are mediated by blocking the Epidermal Growth Factor Receptor (EGFR) signaling pathway while activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govresearchgate.net The activation of JNK and P38 pathways within the MAPK cascade, coupled with the inhibition of the EGFR pathway, leads to a cascade of apoptotic events, including the collapse of the mitochondrial membrane potential and activation of caspases. nih.gov

Another novel and promising therapeutic avenue is the modulation of the tumor microenvironment. Research has shown that 13-methyl-palmatrubine can induce the repolarization of tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to an anti-tumor M1 phenotype. frontiersin.orgiiarjournals.org This shift is critical as M2-polarized TAMs are known to promote tumor progression. frontiersin.orgresearchgate.net This immunomodulatory effect, potentially mediated through the PI3K/Akt signaling pathway, suggests a new dimension to palmatrubine's anti-cancer properties. iiarjournals.org

Beyond cancer, the protoberberine structure of palmatrubine suggests its potential as a starting point for the development of broad-spectrum antiviral agents. acs.org The exploration of hydroxylated protoberberine structures like palmatrubine is encouraged for future antiviral research due to potential cost and time savings in synthesis. acs.org

| Potential Indication | Compound Studied | Observed Effect | Investigated Mechanism |

| Lung Cancer | 13-Methyl-palmatrubine | Cytotoxicity, apoptosis, cell cycle arrest | EGFR pathway blocking, MAPK pathway activation nih.govresearchgate.net |

| Cancer (General) | 13-Methyl-palmatrubine | Repolarization of M2 to M1 macrophages | PI3K/Akt signaling pathway inhibition frontiersin.orgiiarjournals.org |

| Viral Infections | Palmatrubine | Suggested as a starting material | Potential for development of novel antiviral agents acs.org |

Advanced Drug Delivery Systems for Palmatrubine Enhancement

The clinical application of natural compounds like palmatrubine often faces challenges related to poor solubility, low bioavailability, and non-specific targeting. genesispub.org Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations and enhance the therapeutic efficacy of palmatrubine. genesispub.orgnih.gov These systems can be designed to improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to specific cells or tissues, thereby maximizing therapeutic outcomes while minimizing systemic side effects. genesispub.org